molecular formula C10H9N5O B3033631 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole CAS No. 1093980-78-9

3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole

Cat. No.: B3033631
CAS No.: 1093980-78-9
M. Wt: 215.21
InChI Key: PCOLNRPZOKIMNG-UHFFFAOYSA-N
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Description

3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole (3A5M1O) is a synthetic compound that has been used in laboratory experiments and scientific research applications. It is an azido-substituted oxadiazole derivative that can be used as a precursor in the synthesis of other compounds. 3A5M1O has been used as a reagent in the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique properties make it an attractive option for researchers in different fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • Microwave-Assisted Synthesis : The compound has been utilized in microwave-assisted synthesis processes, particularly in the formation of novel 1,2,3-triazole derivatives. These derivatives are created through 1,3-dipolar cycloaddition reactions and have been structurally characterized using various spectroscopic methods and X-ray diffraction data (Dürüst & Karakuş, 2017).

  • Crystal Structure Elucidation : The compound is instrumental in developing oxadiazolyl pyrrolo triazole diones, exhibiting anti-protozoal activity. The structural elucidation of these compounds involves comprehensive spectroscopic analysis (Dürüst et al., 2012).

  • Solvent Effects on Infrared Spectra : Research has focused on synthesizing related oxadiazole derivatives and studying the solvent effects on their infrared spectra. This aids in understanding the physical and chemical properties of such compounds (Kara et al., 2021).

Biological Activities

  • Anticancer Activities : The compound's derivatives have been investigated for anticancer activities, particularly against MCF-7 cells. This research contributes to the development of new cancer treatments (Dürüst et al., 2014).

  • Potential in Energetic Materials : Azido-methyl functionalities derived from oxadiazoles have been synthesized and analyzed for their properties as energetic materials. This includes studies on explosive properties and applications in energetic plastics (Bauer et al., 2021).

  • Photoinduced Molecular Rearrangements : Research into the photochemistry of 1,2,4-oxadiazoles, including derivatives of the compound , has provided insights into molecular rearrangements under light exposure. These studies have implications for understanding photochemical reactions in organic chemistry (Buscemi et al., 1996).

Properties

IUPAC Name

3-[4-(azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O/c1-7-13-10(14-16-7)9-4-2-8(3-5-9)6-12-15-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOLNRPZOKIMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
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